molecular formula C8H14O3 B8610467 Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Cat. No.: B8610467
M. Wt: 158.19 g/mol
InChI Key: CTQKNWITPRXDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclopropyl-2-hydroxy-propanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxy group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropyl-2-hydroxypropanoate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl 3-bromo-2-hydroxypropanoate with cyclopropylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-cyclopropyl-2-hydroxypropanoate may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-hydroxy-propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyclopropyl-2-oxopropanoate.

    Reduction: The compound can be reduced to form ethyl 3-cyclopropyl-2-hydroxypropanoate, where the carbonyl group is reduced back to a hydroxy group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ethyl 3-cyclopropyl-2-oxopropanoate.

    Reduction: this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclopropyl-2-hydroxy-propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-2-hydroxy-propanoate can be compared with other similar compounds such as:

    Ethyl 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylcarbinol: Contains a cyclopropyl group but lacks the ester functionality.

    Cyclopropylmethyl ketone: Contains a cyclopropyl group and a carbonyl group but lacks the ester functionality.

The presence of the cyclopropyl group in ethyl 3-cyclopropyl-2-hydroxypropanoate imparts unique structural and chemical properties, making it distinct from these similar compounds.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-cyclopropyl-2-hydroxypropanoate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3

InChI Key

CTQKNWITPRXDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon and with ice cooling, a solution of 5.4 g (purity 50%, 26.7 mmol) of ethyl oxoacetate in 50 ml of THF was quickly added dropwise to 7.6 g (48 mmol, 1.8 eq.) of bromo(cyclopropylmethyl)magnesium. The reaction mixture was stirred for another 48 h, diluted with ethyl acetate and quenched with water. Celite was added, and the reaction mixture was stirred for 5 min and then filtered. After phase separation, the organic phase was washed once with water, dried (sodium sulphate), filtered and concentrated under reduced pressure. Yield: 2.6 g (60% of theory)
Name
ethyl oxoacetate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
bromo(cyclopropylmethyl)magnesium
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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